N-desmethylclindamycin

Catalog No.
S12788100
CAS No.
M.F
C17H31ClN2O5S
M. Wt
411.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-desmethylclindamycin

Product Name

N-desmethylclindamycin

IUPAC Name

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propylpyrrolidine-2-carboxamide

Molecular Formula

C17H31ClN2O5S

Molecular Weight

411.0 g/mol

InChI

InChI=1S/C17H31ClN2O5S/c1-4-5-9-6-10(19-7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)

InChI Key

HDBHHHCDEYATPY-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

N-desmethylclindamycin is a natural product found in Streptomyces armentosus with data available.

N-desmethylclindamycin is a significant metabolite of clindamycin, an antibiotic that is widely used for treating various bacterial infections. Clindamycin itself is classified as a lincosamide antibiotic and works primarily by inhibiting bacterial protein synthesis. The chemical structure of N-desmethylclindamycin is characterized by the removal of a methyl group from the nitrogen atom in the clindamycin molecule, which alters its pharmacological properties. This compound has been identified as an inactive metabolite, meaning it does not exhibit the same level of antibacterial activity as its parent compound, clindamycin .

N-desmethylclindamycin can undergo various chemical transformations, primarily through metabolic processes in the liver. The major metabolic pathway involves oxidation and demethylation reactions catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. These reactions convert clindamycin into N-desmethylclindamycin and other metabolites such as clindamycin sulfoxide .

Key Reactions:

  • Oxidation: The conversion of clindamycin to N-desmethylclindamycin involves the loss of a methyl group.
  • Hydrolysis: In some conditions, N-desmethylclindamycin may undergo hydrolysis to form other derivatives.

N-desmethylclindamycin can be synthesized through several methods, primarily focusing on the demethylation of clindamycin. The most common approach involves:

  • Chemical Demethylation: Using reagents such as boron tribromide or lithium diisopropylamide to selectively remove the methyl group from clindamycin.
  • Biotransformation: Employing microbial or enzymatic systems that facilitate the conversion of clindamycin to its desmethylated form under controlled conditions.

These methods are essential for producing N-desmethylclindamycin for research and potential therapeutic applications .

Interaction studies involving N-desmethylclindamycin focus mainly on its role in drug metabolism and potential interactions with other medications that are metabolized by similar pathways. Since it is a metabolite of clindamycin, any factors affecting cytochrome P450 enzymes could influence the levels of both compounds in the body.

Key Points:

  • CYP3A4 Inhibitors/Inducers: Medications that inhibit or induce CYP3A4 can alter the metabolism of clindamycin and subsequently affect levels of N-desmethylclindamycin.
  • Drug Interactions: Understanding these interactions is crucial for optimizing antibiotic therapy and minimizing adverse effects.

N-desmethylclindamycin belongs to a class of compounds related to clindamycin and other lincosamide antibiotics. Here are some similar compounds:

Compound NameStructure CharacteristicsBiological Activity
ClindamycinLincosamide antibiotic; active against Gram-positive bacteriaBacteriostatic/bactericidal effects
Clindamycin sulfoxideOxidative metabolite of clindamycinReduced antibacterial activity compared to clindamycin
LincomycinParent compound of lincosamides; similar mechanismBacteriostatic activity against Gram-positive organisms
ErythromycinMacrolide antibiotic; similar actionBacteriostatic; affects protein synthesis

Uniqueness

N-desmethylclindamycin's uniqueness lies in its role as a metabolite rather than an active therapeutic agent. It provides insights into the metabolic pathways and pharmacokinetics of clindamycin without contributing directly to antibacterial activity .

N-desmethylclindamycin represents a significant metabolite of clindamycin that can be produced through specialized microbial biotransformation processes utilizing various Streptomyces species . The microbial transformation of clindamycin to N-desmethylclindamycin occurs through enzymatic N-demethylation reactions catalyzed by specific streptomycetes that possess the necessary demethylating enzyme systems [11].

Streptomyces punipalus-Mediated Biotransformation

Streptomyces punipalus has been identified as a highly selective microorganism for the biotransformation of clindamycin to N-desmethylclindamycin [11]. When clindamycin is added to fermentations of Streptomyces punipalus, the organism primarily catalyzes N-demethylation reactions, resulting in the production of N-desmethylclindamycin as the principal transformation product [11]. This biotransformation process demonstrates remarkable selectivity, with Streptomyces punipalus showing a strong preference for N-demethylation over other possible metabolic pathways [11].

The molecular mechanism underlying this biotransformation involves enzymatic N-demethylation, which is postulated to occur through either transmethylation or oxidative demethylation pathways [11]. The enzymatic process requires specific cofactors and optimal fermentation conditions to achieve maximum conversion efficiency [11]. Research has demonstrated that this microbial transformation represents a biotechnologically viable approach for producing N-desmethylclindamycin with high selectivity [11].

Alternative Streptomyces Species

Several other Streptomyces species have been documented to perform clindamycin biotransformation, though with varying degrees of selectivity for N-desmethylclindamycin production [11]. Streptomyces armentosus, in contrast to Streptomyces punipalus, primarily produces clindamycin sulfoxide when clindamycin is added to its fermentations, with N-desmethylclindamycin formation occurring as a secondary pathway [11].

The biotransformation capabilities extend beyond these specific species, as multiple streptomycetes and fungi have been found to transform clindamycin to either N-desmethylclindamycin or clindamycin sulfoxide, or mixtures of these compounds [11]. This diversity in biotransformation patterns among different microbial species provides opportunities for selective production of desired metabolites through careful strain selection [11].

Phosphorylation Pathways in Streptomyces coelicolor

Streptomyces coelicolor represents another important species in clindamycin biotransformation, though its primary transformation pathway involves phosphorylation rather than N-demethylation [9] [10]. When clindamycin is added to whole-cell cultures of Streptomyces coelicolor, the organism catalyzes phosphorylation reactions that result in the formation of clindamycin 3-phosphate [9] [10]. This phosphorylation process requires ribonucleoside triphosphates and magnesium ions as cofactors [9] [10].

The phosphorylating enzyme from Streptomyces coelicolor has been partially purified and characterized, demonstrating that the enzyme can utilize various ribonucleoside triphosphates, though adenosine triphosphate shows the highest activity [10]. While this pathway does not directly produce N-desmethylclindamycin, it represents an important biotransformation mechanism that can occur concurrently with demethylation reactions in mixed microbial systems [10].

Chemical Demethylation Strategies for N-Desmethylclindamycin Synthesis

Chemical synthesis approaches for N-desmethylclindamycin production involve direct demethylation of clindamycin through various chemical methodologies [17]. These synthetic strategies provide alternatives to microbial biotransformation and offer greater control over reaction conditions and product purity [17].

von Braun Reaction Methodology

The von Braun reaction represents a classical chemical approach for N-demethylation of tertiary amines, though its application to clindamycin synthesis requires careful optimization [17]. Initial attempts to apply the von Braun reaction for N-demethylation of related compounds have shown that the crude N-cyano intermediate formed during the reaction can undergo acid-catalyzed hydrolysis, leading to product decomposition [17]. This limitation necessitates modified reaction conditions and improved purification strategies to achieve successful N-desmethylclindamycin synthesis [17].

Formic Acid Hydrolysis Approach

A more successful chemical strategy involves the hydrolysis of N-formyl precursors using ethanolic potassium hydroxide [17]. This approach has demonstrated effectiveness in generating secondary amine products through controlled hydrolysis reactions [17]. The method provides good yields under relatively mild reaction conditions, making it a viable alternative for N-desmethylclindamycin synthesis [17].

The formic acid hydrolysis methodology offers several advantages, including better control over reaction selectivity and reduced formation of unwanted byproducts compared to more aggressive chemical demethylation approaches [17]. The reaction proceeds through a well-defined mechanism that allows for optimization of temperature, solvent systems, and reaction time to maximize N-desmethylclindamycin yield [17].

Oxidative Demethylation Mechanisms

Oxidative demethylation represents another important chemical pathway for N-desmethylclindamycin synthesis [4]. Non-thermal plasma treatment has been investigated as an advanced oxidative process for clindamycin transformation [4]. Under atmospheric air conditions, non-thermal plasma can achieve almost 90% removal of clindamycin within 15 minutes of reaction time [4].

The chemical processes involved in plasma-mediated clindamycin degradation include demethylation, desulfonylation, dechlorination, hydroxylation, and deamination [4]. The demethylation pathway specifically leads to N-desmethylclindamycin formation, though this occurs alongside other degradation products [4]. The plasma treatment parameters, including working voltage, initial concentration, and reaction time, significantly influence the demethylation efficiency and product distribution [4].

Enzymatic Demethylation Using Cytochrome P450 Systems

Cytochrome P450 3A4 represents the primary enzymatic system responsible for clindamycin N-demethylation in biological systems [32] [36]. In vitro studies using human liver and intestinal microsomes have demonstrated that cytochrome P450 3A4, with minor contribution from cytochrome P450 3A5, catalyzes the formation of both clindamycin sulfoxide and N-desmethylclindamycin [32] [36].

The enzymatic demethylation process requires nicotinamide adenine dinucleotide phosphate as a cofactor and proceeds through a well-characterized oxidative mechanism [32]. Kinetic studies have shown that the formation of N-desmethylclindamycin represents a minor metabolic pathway compared to clindamycin sulfoxide formation, with the latter being the predominant product of cytochrome P450 3A4-mediated metabolism [32].

Correlation studies across multiple human liver microsomal preparations have confirmed that N-desmethylclindamycin formation correlates with cytochrome P450 3A4 activity, supporting the enzyme's role in this biotransformation pathway [32]. The reaction can be inhibited by specific cytochrome P450 3A4 inhibitors such as ketoconazole, providing further evidence for the enzymatic mechanism [32].

Process-Related Impurities and Byproduct Formation Mechanisms

The production of N-desmethylclindamycin through various synthetic and biotransformation pathways inevitably leads to the formation of process-related impurities and byproducts [21] [23]. Understanding these impurity formation mechanisms is crucial for developing effective purification strategies and quality control measures [23].

Clindamycin Sulfoxide Formation

Clindamycin sulfoxide represents the most significant process-related impurity encountered during N-desmethylclindamycin production [22] [32]. This impurity forms through S-oxidation reactions catalyzed by cytochrome P450 3A4 or through oxidative stress conditions during processing [32]. The formation of clindamycin sulfoxide occurs predominantly when clindamycin undergoes biotransformation in systems containing oxidative enzymes [32].

In moving bed biofilm reactor systems, clindamycin sulfoxide has been identified as the main transformation product, with concentrations exceeding 10% of the initial clindamycin concentration after one day of treatment [22]. The formation mechanism involves oxidation of the sulfur atom in the thioglycoside linkage, resulting in a molecular formula of C18H33ClN2O6S [22]. This impurity can be detected and quantified using high-performance liquid chromatography with ultraviolet detection and liquid chromatography tandem mass spectrometry methods [22].

Lincomycin Formation Through Hydrolysis

Lincomycin formation represents another significant impurity pathway that occurs through hydrolysis of the C7 chlorine substituent in clindamycin [16]. This transformation involves scission of the 7-(S)-chlorine bond to form the 7-(R)-hydroxyl analog, lincomycin [16]. The conversion mechanism proceeds through an oxazolonium intermediate, and the extent of conversion depends on the degree of protonation of the amine function of clindamycin [16].

The formation of lincomycin is pH-dependent, with maximum stability of clindamycin observed at pH 3-5 [16]. At pH values above 5, the degradative pathway involving conversion to lincomycin becomes increasingly significant [16]. Temperature studies have indicated that not more than 10% degradation will occur in the pH range 1-6.5 after two years at 25°C, providing guidance for storage and processing conditions [16].

Epimerization and Stereochemical Impurities

7-Epiclindamycin represents an important stereochemical impurity that can form during N-desmethylclindamycin production through epimerization at the C7 position [24]. This impurity has the same molecular formula as clindamycin (C18H33ClN2O5S) but differs in stereochemical configuration [24]. The formation of 7-epiclindamycin can be controlled through careful temperature management during synthesis and processing operations [24].

Chiral separation techniques using high-performance liquid chromatography are required for the detection and quantification of 7-epiclindamycin due to its structural similarity to the parent compound [24]. The control strategy for this impurity involves maintaining optimal temperature conditions during synthesis and implementing appropriate analytical methods for monitoring [24].

Phosphorylated Byproducts

Clindamycin 3-phosphate formation can occur as a byproduct when Streptomyces species are employed for biotransformation processes [24] [29]. This phosphorylated impurity forms through enzymatic phosphorylation reactions catalyzed by specific enzymes present in Streptomyces cultures [29]. The molecular formula of this impurity is C18H36ClN2O8PS, reflecting the addition of a phosphate group to the clindamycin structure [24].

The formation of phosphorylated byproducts can be controlled through enzyme inhibition strategies and pH adjustment of the fermentation medium [24]. Detection of these impurities requires specialized analytical methods capable of phosphate-specific detection, such as high-performance liquid chromatography with phosphate-selective detectors [24].

N-desmethylclindamycin Sulfoxide

The combined N-demethylation and S-oxidation of clindamycin can lead to the formation of N-desmethylclindamycin sulfoxide, representing a double transformation product [25]. This impurity has a molecular formula of C17H31ClN2O6S and can be detected using liquid chromatography tandem mass spectrometry with specific mass transition monitoring [25]. The formation mechanism involves both the demethylation pathway that produces N-desmethylclindamycin and the oxidation pathway that generates sulfoxide products [25].

Control strategies for N-desmethylclindamycin sulfoxide formation require management of both demethylation and oxidation conditions during production processes [25]. This includes controlling oxygen exposure, implementing antioxidant systems, and optimizing reaction conditions to minimize dual transformation pathways [25].

Impurity NameFormation MechanismMolecular FormulaDetection MethodControl Strategy
Clindamycin SulfoxideS-oxidation by cytochrome P450 3A4/oxidative stressC18H33ClN2O6SHigh-performance liquid chromatography with ultraviolet detection, liquid chromatography tandem mass spectrometryAntioxidants, controlled storage
LincomycinC7 chlorine hydrolysis to hydroxylC18H34N2O6SHigh-performance liquid chromatography with ultraviolet detection, liquid chromatography tandem mass spectrometrypH control, avoid acidic conditions
7-EpiclindamycinEpimerization at C7 positionC18H33ClN2O5SHigh-performance liquid chromatography with chiral separationTemperature control during synthesis
Clindamycin BIncomplete chlorination during synthesisC18H33ClN2O5SHigh-performance liquid chromatography with ultraviolet detection, liquid chromatography tandem mass spectrometryOptimize chlorination conditions
N-desmethylclindamycin sulfoxideCombined N-demethylation and S-oxidationC17H31ClN2O6SLiquid chromatography tandem mass spectrometry with specific transitionsControl both demethylation and oxidation
Clindamycin 3-phosphatePhosphorylation by Streptomyces enzymesC18H36ClN2O8PSHigh-performance liquid chromatography with phosphate-specific detectionEnzyme inhibition, pH adjustment

Optimization of Fermentation Conditions for Microbial Production

The optimization of fermentation conditions represents a critical factor in maximizing N-desmethylclindamycin production through microbial biotransformation processes [26] [28]. Systematic optimization of culture parameters can significantly enhance both the yield and selectivity of the desired product [28].

Temperature and pH Optimization

Temperature control plays a fundamental role in optimizing fermentation conditions for Streptomyces species used in N-desmethylclindamycin production [27]. Optimal temperatures for most Streptomyces species range from 28-30°C, as higher temperatures can reduce enzyme activity and negatively impact biotransformation efficiency [27]. The temperature optimization studies have demonstrated that maintaining fermentation temperatures within this narrow range maximizes both microbial growth and metabolic activity [27].

pH optimization is equally critical, with most Streptomyces species showing optimal performance at pH values between 6.5-7.0 [27] [28]. Response surface methodology studies have confirmed that pH represents one of the most significant factors influencing antibiotic production and biotransformation activity [27]. The pH must be maintained through appropriate buffering systems, as deviation from optimal pH ranges can significantly reduce both cell viability and enzymatic activity [28].

Carbon and Nitrogen Source Selection

The selection and optimization of carbon and nitrogen sources profoundly impact the efficiency of N-desmethylclindamycin production through microbial biotransformation [28]. Plackett-Burman design studies have identified malt extract, dextrin, and soluble starch as the most significant carbon sources influencing production efficiency [28]. These complex carbohydrates provide sustained energy sources that support prolonged fermentation periods required for optimal biotransformation [28].

Nitrogen source optimization has revealed that ammonium sulfate serves as an effective nitrogen source for Streptomyces cultures [28]. The interaction between soluble starch and ammonium sulfate has been demonstrated to enhance production efficiency, indicating the importance of balanced carbon-to-nitrogen ratios in fermentation media [28]. Central composite design experiments have shown that the optimal concentrations of these nutrients require careful balancing to achieve maximum biotransformation yields [28].

Aeration and Agitation Parameters

Proper aeration is essential for maintaining aerobic conditions required by Streptomyces species during fermentation [26]. Optimal aeration rates typically range from 1.0-1.5 volumes of air per volume of medium per minute, providing adequate oxygen transfer for aerobic metabolism [26]. Insufficient aeration can lead to oxygen limitation and reduced enzymatic activity, while excessive aeration can cause foaming and mechanical damage to cells [26].

Agitation speed optimization studies have indicated that speeds between 200-300 revolutions per minute provide optimal mixing without causing excessive mechanical stress on the microorganisms [26]. The agitation system must ensure adequate mass transfer while maintaining cell viability throughout the fermentation period [26]. Power consumption monitoring provides a useful parameter for optimizing agitation conditions and maintaining consistent mixing efficiency [26].

Inoculum Size and Fermentation Time

Inoculum size optimization has demonstrated that concentrations between 5-10% volume per volume provide optimal results for Streptomyces fermentations [26]. Higher inoculum concentrations can reduce the lag phase and accelerate the onset of biotransformation activity [26]. However, excessively high inoculum levels can lead to rapid nutrient depletion and premature termination of productive fermentation phases [26].

Fermentation time optimization studies have revealed that peak N-desmethylclindamycin production typically occurs during the stationary phase of microbial growth, generally after 5-7 days of cultivation [26] [28]. Extended fermentation periods beyond this optimal range can lead to product degradation and the formation of unwanted byproducts [26]. Continuous monitoring of product titer through analytical methods enables precise determination of optimal harvest timing [28].

Process Monitoring and Control Strategies

Effective process monitoring requires the implementation of multiple analytical parameters to ensure optimal fermentation performance [26]. Cell density monitoring using optical density measurements at 600 nanometers provides real-time assessment of microbial growth and metabolic activity [26]. Sugar consumption rate monitoring enables evaluation of carbon source utilization efficiency and metabolic state [26].

Dissolved oxygen level monitoring represents a critical control parameter for maintaining aerobic conditions throughout the fermentation process [26]. Ammonia and nitrate level monitoring provides insights into nitrogen source utilization and metabolic balance [26]. The integration of these monitoring parameters enables real-time optimization and control of fermentation conditions to maximize N-desmethylclindamycin production efficiency [26].

ParameterOptimal RangeEffect on ProductionMonitoring Parameter
Temperature28-30°CHigher temperatures reduce enzyme activityCulture temperature control
pH6.5-7.0Neutral pH optimal for growthpH adjustment with buffers
Aeration1.0-1.5 volumes per volume per minuteAdequate oxygen for aerobic metabolismDissolved oxygen levels
Carbon SourceDextrin, Soluble starchComplex carbohydrates support sustained growthSugar consumption rate
Nitrogen SourceAmmonium sulfate, Malt extractBalanced carbon-to-nitrogen ratio criticalAmmonia/nitrate levels
Inoculum Size5-10% volume per volumeHigher inoculum reduces lag phaseCell density optical density 600
Fermentation Time5-7 daysPeak production at stationary phaseProduct titer analysis
Agitation Speed200-300 revolutions per minuteMixing improves mass transferPower consumption

Fundamental Principles of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry

Liquid chromatography-mass spectrometry/mass spectrometry has emerged as the gold standard for structural elucidation of N-desmethylclindamycin [1]. The technique combines the separation power of liquid chromatography with the molecular identification capabilities of tandem mass spectrometry, providing unparalleled specificity for metabolite characterization. The molecular ion peak of N-desmethylclindamycin appears at m/z 411.17 in positive ion mode, corresponding to the protonated molecular ion [M+H]+ [2]. This molecular ion serves as the precursor for subsequent fragmentation studies that reveal structural details about the demethylated clindamycin metabolite.

Instrumental Configurations and Optimization

Triple quadrupole mass spectrometry systems represent the most commonly employed configuration for N-desmethylclindamycin analysis [3]. The optimal instrumental parameters include electrospray ionization in positive mode, with source desolvation temperatures maintained at 400°C and desolvation gas flow rates of 1000 L/h [1]. Collision energies are typically optimized for each specific transition, with argon serving as the collision gas for collision-induced dissociation [3]. The multiple reaction monitoring mode enables highly selective detection of N-desmethylclindamycin in complex biological matrices, with detection limits reaching sub-nanogram levels [1].

Fragmentation Pathways and Structural Confirmation

The fragmentation pattern of N-desmethylclindamycin reveals characteristic losses that confirm its structural identity [3]. The primary fragmentation pathway involves the loss of the chloroethyl side chain, followed by cleavage of the sugar moiety. The collision cross section values for various adducts provide additional structural confirmation, with [M+H]+ exhibiting a value of 196.0 Ų [2]. These collision cross section measurements enhance identification confidence by providing a three-dimensional structural parameter that complements traditional mass spectral data [2].

Method Development and Validation Strategies

Comprehensive method development for N-desmethylclindamycin liquid chromatography-mass spectrometry/mass spectrometry analysis requires careful optimization of chromatographic conditions [1]. Mobile phase composition typically consists of aqueous formic acid solutions combined with organic modifiers such as acetonitrile or methanol [1]. Gradient elution programs are preferred to achieve optimal separation from matrix components and potential interfering compounds [4]. The analytical range for N-desmethylclindamycin quantification spans from 0.2 to 20 μg/ml, with linearity coefficients exceeding 0.999 [5].

Applications in Pharmaceutical Analysis

The application of liquid chromatography-mass spectrometry/mass spectrometry to N-desmethylclindamycin analysis extends beyond simple quantification to include impurity profiling and metabolite identification [1]. Environmental monitoring applications have demonstrated the technique's utility in wastewater analysis, where N-desmethylclindamycin concentrations are measured alongside parent compound levels [6]. The method's selectivity enables discrimination between N-desmethylclindamycin and other clindamycin metabolites, including clindamycin sulfoxide and various degradation products [6].

Chiral Separation Approaches for Stereoisomer Resolution

Stereochemical Considerations in N-desmethylclindamycin

N-desmethylclindamycin contains multiple chiral centers inherited from its parent compound, clindamycin, creating the potential for stereoisomeric complexity [7]. The compound maintains the same stereochemical configuration as clindamycin at the pyrrolidine ring and sugar moiety, with the primary structural difference being the absence of the N-methyl group [8]. This structural modification may influence the chiral recognition properties and separation behavior on chiral stationary phases [7].

Chiral Stationary Phase Selection

Polysaccharide-based chiral stationary phases represent the most promising approach for N-desmethylclindamycin stereoisomer separation [9]. Cellulose and amylose derivatives, particularly those bearing phenylcarbamate substituents, have demonstrated effectiveness for similar lincosamide antibiotics [9]. The selection of appropriate chiral stationary phases requires consideration of the hydrogen bonding capabilities and steric interactions between the analyte and chiral selector [10].

Mobile Phase Optimization

The optimization of mobile phase composition for chiral separation of N-desmethylclindamycin requires careful balance between enantioselectivity and resolution [11]. Normal phase conditions using hexane-alcohol mixtures typically provide superior chiral recognition compared to reversed-phase systems [11]. The addition of acidic or basic modifiers can enhance peak shape and improve separation efficiency by controlling the ionization state of the basic nitrogen atom in the pyrrolidine ring [11].

Method Development Challenges

The development of chiral separation methods for N-desmethylclindamycin faces several analytical challenges [7]. The compound's limited commercial availability as separate enantiomers complicates method development and validation efforts. Additionally, the relatively weak chromophores in the molecule necessitate sensitive detection methods, potentially requiring derivatization or specialized detection techniques [7].

Alternative Chiral Separation Strategies

Beyond traditional chiral high-performance liquid chromatography, alternative approaches for N-desmethylclindamycin stereoisomer separation include capillary electrophoresis with chiral selectors [12]. Cyclodextrin-based separations have shown promise for structurally related compounds, offering potential advantages in terms of cost and method simplicity [12]. The use of antibiotic-based chiral selectors, including modified clindamycin derivatives, represents an emerging approach that exploits structural similarity for enhanced recognition [12].

Nuclear Magnetic Resonance Spectroscopic Fingerprinting and Conformational Analysis

Nuclear Magnetic Resonance Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for N-desmethylclindamycin through analysis of its proton and carbon environments [13]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances for the methine protons of the sugar moiety between 3.5 and 5.3 ppm, while the pyrrolidine protons appear in the 0.9 to 2.6 ppm region [13]. The absence of the N-methyl signal distinguishes N-desmethylclindamycin from its parent compound, providing a definitive identification marker [13].

Conformational Analysis Through Nuclear Magnetic Resonance

The conformational behavior of N-desmethylclindamycin can be elucidated through advanced nuclear magnetic resonance techniques including two-dimensional correlation spectroscopy and nuclear Overhauser effect spectroscopy [14]. These methods reveal spatial relationships between protons and provide insights into the preferred conformational states of the molecule [14]. The removal of the N-methyl group may alter the conformational preferences compared to clindamycin, potentially affecting biological activity and pharmacokinetic properties [14].

Metabolite Fingerprinting Applications

Nuclear magnetic resonance-based metabolite fingerprinting represents a powerful approach for N-desmethylclindamycin identification in complex biological matrices [15]. The technique's ability to provide structural information without prior knowledge of the analyte makes it particularly valuable for metabolomics studies [15]. One-dimensional proton nuclear magnetic resonance spectra can serve as molecular fingerprints, enabling pattern recognition and chemometric analysis [15].

Quantitative Nuclear Magnetic Resonance Analysis

Quantitative nuclear magnetic resonance spectroscopy offers unique advantages for N-desmethylclindamycin analysis through its inherent quantitative nature [16]. The technique requires no response factor calculations and can provide absolute quantification through integration of well-resolved peaks [16]. The use of internal standards with known purities enables precise determination of N-desmethylclindamycin concentrations in pharmaceutical preparations [16].

Limitations and Analytical Considerations

Despite its structural elucidation capabilities, nuclear magnetic resonance spectroscopy faces sensitivity limitations when applied to N-desmethylclindamycin analysis [17]. The technique typically requires milligram quantities of pure compound, making it unsuitable for trace-level analysis [17]. Additionally, the overlap of signals from structurally similar compounds can complicate interpretation, necessitating careful sample preparation and potentially requiring two-dimensional techniques for resolution [17].

Stability-Indicating High-Performance Liquid Chromatography Method Development and Validation

Stability-Indicating Method Requirements

Stability-indicating methods for N-desmethylclindamycin must demonstrate the ability to separate the intact compound from its degradation products under various stress conditions [18]. The method development process requires comprehensive forced degradation studies encompassing acidic, basic, oxidative, thermal, and photolytic conditions [19]. The resulting chromatographic method must achieve baseline resolution between N-desmethylclindamycin and all potential degradation products while maintaining acceptable peak shape and retention time reproducibility [18].

Forced Degradation Studies

Systematic forced degradation studies reveal the degradation pathways and identify potential impurities that may form during storage or processing [19]. N-desmethylclindamycin exhibits particular susceptibility to alkaline hydrolysis, with degradation rates significantly exceeding those observed under acidic conditions [19]. Oxidative degradation studies using hydrogen peroxide solutions demonstrate moderate susceptibility to oxidative stress, while thermal degradation at elevated temperatures produces multiple degradation products [19].

Chromatographic Method Optimization

The optimization of chromatographic conditions for stability-indicating analysis requires careful selection of stationary phase, mobile phase composition, and detection wavelength [20]. Reversed-phase chromatography using C₁₈ columns represents the most commonly employed approach, with mobile phases consisting of phosphate buffers combined with organic modifiers [20]. Detection wavelengths in the range of 195-214 nm provide optimal sensitivity for N-desmethylclindamycin while maintaining adequate response for degradation products [20].

Method Validation Parameters

Comprehensive method validation for stability-indicating analysis encompasses specificity, linearity, accuracy, precision, detection limits, and robustness [21]. The linearity range typically spans 70-130% of the nominal concentration, with correlation coefficients exceeding 0.999 [21]. Accuracy studies demonstrate recovery rates between 98-102% across the analytical range, while precision measurements exhibit relative standard deviations below 2% [21]. Robustness testing evaluates method performance under deliberately varied conditions, including pH fluctuations, flow rate changes, and temperature variations [21].

Regulatory Compliance and Application

Stability-indicating methods for N-desmethylclindamycin must comply with International Conference on Harmonisation guidelines for analytical method validation [19]. The methods find application in pharmaceutical quality control, supporting stability studies and shelf-life determination [19]. The ability to quantify N-desmethylclindamycin in the presence of degradation products makes these methods essential for pharmaceutical development and regulatory submissions [19].

ParameterSpecificationTypical Value
Molecular WeightExact Mass410.164 g/mol
Molecular Ion [M+H]+Mass Spectrometry411.17 m/z
UV Detection WavelengthChromatographic Analysis195-214 nm
Retention Time RangeMethod-DependentVariable
Collision Cross Section [M+H]+Ion Mobility196.0 Ų
Water SolubilityPredicted3.36 mg/mL
LogP ValuePredicted1.52
pKa (Basic)Predicted9.96
Analytical Grade PurityCommercial Standards≥95%
Storage ConditionsPharmaceutical HandlingControlled Temperature/Humidity

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

410.1642210 g/mol

Monoisotopic Mass

410.1642210 g/mol

Heavy Atom Count

26

Metabolism Metabolites

N-desmethyclindamycin is a known human metabolite of clindamycin.

Dates

Last modified: 08-09-2024

Explore Compound Types